4-fluoro-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide
Description
4-Fluoro-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide is a bicyclic heteroaromatic compound featuring a pyrido[1,2-a]pyrimidin-4-one core substituted with a 7-methyl group and an N-linked 4-fluorobenzamide moiety. The 4-fluoro substituent on the benzamide group enhances lipophilicity and may influence electronic interactions with target proteins, while the 7-methyl group on the pyrido ring could modulate steric effects and metabolic stability . Structural characterization of such compounds typically employs X-ray crystallography, with software like SHELX playing a critical role in refining crystallographic data .
Properties
IUPAC Name |
4-fluoro-N-(7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2/c1-10-2-7-14-18-8-13(16(22)20(14)9-10)19-15(21)11-3-5-12(17)6-4-11/h2-9H,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUAJMSQIPTNBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C(C2=O)NC(=O)C3=CC=C(C=C3)F)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the appropriate pyrido[1,2-a]pyrimidine derivative, which can be synthesized through cyclization reactions involving suitable precursors. The introduction of the fluorine atom can be achieved using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. The benzamide moiety is then introduced through amide bond formation reactions, often using coupling reagents like EDCI or HATU in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield and purity, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-fluoro-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-fluoro-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide can be contextualized by comparing it to analogs within the pyrido[1,2-a]pyrimidinone family. Key comparisons are summarized below:
Structural and Functional Analogues
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Potential Biological Implications |
|---|---|---|---|---|
| 4-Fluoro-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide (Target) | Pyrido[1,2-a]pyrimidin-4-one | 7-methyl, 4-fluorobenzamide | ~341.3 | Enhanced lipophilicity, kinase inhibition |
| 4-Fluoro-N-[(1R,9S)-6-oxo-11-pyrimidin-2-yl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-5-yl]benzamide | Tricyclic pyrido-diazatricyclo | Pyrimidin-2-yl, tricyclic framework | ~434.4 | Increased rigidity, altered binding affinity |
| 4-Butyl-N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}cyclohexane-1-carboxamide (CM627636) | Pyrido[1,2-a]pyrimidin-4-one | 2,7-dimethyl, butylcyclohexane-carboxamide | ~398.5 | Higher steric bulk, reduced solubility |
| 4-Butoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide (CM627738) | Pyrido[1,2-a]pyrimidin-4-one | 2-methyl, 4-butoxybenzamide | ~367.4 | Improved metabolic stability |
Key Observations:
- Tricyclic Analog (): The tricyclic framework introduces conformational rigidity, which may restrict binding to flexible active sites but enhance selectivity for specific targets.
- The 2-methyl substituent in CM627738 may shield the pyrido ring from oxidative metabolism .
- Fluorine vs. Alkoxy Groups: The 4-fluoro group in the target compound offers electron-withdrawing effects that could stabilize charge-transfer interactions, whereas the butoxy group in CM627738 provides steric bulk and extended half-life due to reduced CYP450-mediated clearance .
Pharmacokinetic and Thermodynamic Properties
While explicit data on the target compound’s pharmacokinetics are absent in the provided evidence, trends from analogs suggest:
- Lipophilicity: The 4-fluoro group (ClogP ~2.1) likely positions the compound within the optimal range for oral bioavailability, whereas butyl/butoxy analogs (ClogP >3.5) may face solubility challenges.
- Metabolic Stability: Methyl groups (e.g., 7-methyl in the target) generally reduce metabolic oxidation compared to unsubstituted analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
